molecular formula C13H9ClO5S B6608991 3-[4-(chlorosulfonyl)phenoxy]benzoic acid CAS No. 2866307-61-9

3-[4-(chlorosulfonyl)phenoxy]benzoic acid

Cat. No.: B6608991
CAS No.: 2866307-61-9
M. Wt: 312.73 g/mol
InChI Key: NQSDNKTZYIKBLG-UHFFFAOYSA-N
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Description

3-[4-(chlorosulfonyl)phenoxy]benzoic acid is an organic compound with the molecular formula C13H9ClO5S. It is a derivative of benzoic acid, featuring a chlorosulfonyl group attached to a phenoxy group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(chlorosulfonyl)phenoxy]benzoic acid typically involves the chlorosulfonation of phenoxybenzoic acid. The reaction is carried out by treating phenoxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product. After the reaction is complete, the mixture is poured into ice water, filtered, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(chlorosulfonyl)phenoxy]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride are employed.

    Oxidation: Strong oxidizing agents such as potassium permanganate are used.

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

3-[4-(chlorosulfonyl)phenoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(chlorosulfonyl)phenoxy]benzoic acid involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chlorosulfonyl)benzoic acid
  • 4-(chlorosulfonyl)benzoic acid
  • 3-chlorosulfonyl-4-fluorobenzoic acid

Uniqueness

3-[4-(chlorosulfonyl)phenoxy]benzoic acid is unique due to the presence of both a phenoxy group and a chlorosulfonyl group. This combination imparts distinct reactivity and properties compared to other similar compounds. The phenoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(4-chlorosulfonylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO5S/c14-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSDNKTZYIKBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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